3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane
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Overview
Description
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane: is a specialized organosilicon compound with the molecular formula C10H25F3O2Si3 and a molecular weight of 318.56 g/mol . This compound is characterized by its unique structure, which includes a trifluoropropyl group attached to a heptamethyltrisiloxane backbone. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane typically involves the hydrosilylation reaction of heptamethyltrisiloxane with 3,3,3-trifluoropropene. This reaction is catalyzed by platinum-based catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced siloxane derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed:
Oxidation: Oxidized siloxane derivatives.
Reduction: Reduced siloxane derivatives.
Substitution: Substituted siloxane compounds with various functional groups.
Scientific Research Applications
Chemistry: 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is used as a precursor in the synthesis of advanced organosilicon compounds. Its unique structure allows for the development of materials with tailored properties for specific applications .
Biology and Medicine: In biological research, this compound is utilized in the development of biocompatible materials and drug delivery systems. Its stability and low toxicity make it suitable for use in medical devices and implants .
Industry: Industrially, this compound is employed in the production of specialty coatings, adhesives, and sealants. Its hydrophobic and oleophobic properties enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is primarily based on its ability to form stable bonds with other molecules. The trifluoropropyl group imparts unique chemical properties, such as increased hydrophobicity and chemical resistance, which are exploited in various applications. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, contributing to its effectiveness in different contexts .
Comparison with Similar Compounds
- Octamethyltrisiloxane
- 3-Ethylheptamethyltrisiloxane
- Bis(trimethylsilyloxy)ethylsilane
Comparison: Compared to similar compounds, 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane stands out due to the presence of the trifluoropropyl group. This group enhances the compound’s hydrophobicity and chemical resistance, making it more suitable for applications requiring these properties. Additionally, the trifluoropropyl group can participate in unique chemical reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
trimethyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25F3O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)9-8-10(11,12)13/h8-9H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWGMNVDRHEOQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F3O2Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-13-1 |
Source
|
Record name | Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42557-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40381108 |
Source
|
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27703-88-4 |
Source
|
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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